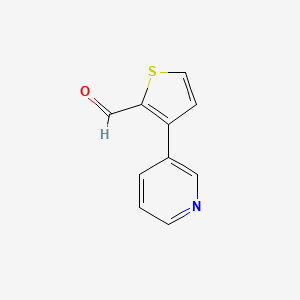

3-(Pyridin-3-YL)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

3-pyridin-3-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H |

InChI Key |

LPBLMNNUQBMFKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Pyridin-3-YL)thiophene-2-carboxylic acid.

Reduction: 3-(Pyridin-3-YL)thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its structure, which includes a thiophene ring and a pyridine moiety, allows it to act as a versatile ligand in coordination chemistry. This property is essential for the development of new materials with tailored properties for specific applications in catalysis and materials science .

Antimicrobial Properties

Research has demonstrated that 3-(Pyridin-3-YL)thiophene-2-carbaldehyde exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties through in vitro studies. It has shown promising results against several human tumor cell lines, indicating its potential as a chemotherapeutic agent. The mechanisms underlying its cytotoxic effects are believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antioxidant capabilities. Research indicates that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable candidate for developing new therapeutic agents. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity .

Industrial Applications

In the industrial sector, this compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials, contributing to innovations in electronics and display technologies .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and thiophene rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

(a) Benzo[b]thiophene-2-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde

These compounds differ in the position of the formyl group on the benzo[b]thiophene scaffold. Studies show that derivatives of benzo[b]thiophene-2-carbaldehyde (e.g., compound 11b ) exhibit higher cytotoxicity (GI₅₀: 28–269 nM) against breast cancer cell lines compared to benzo[b]thiophene-3-carbaldehyde analogs (e.g., compound 13a-d ) .

Table 1: Cytotoxicity of Benzo[b]thiophene Derivatives

| Compound Series | Target Cell Lines (GI₅₀, nM) | Key Finding |

|---|---|---|

| Benzo[b]thiophene-2-carbaldehyde | MCF-7, MDA-MB-231/ATCC, HS-578T, BT-549 | GI₅₀: 28–269 nM; higher potency |

| Benzo[b]thiophene-3-carbaldehyde | Same cell lines | Reduced potency compared to 2-carbaldehyde series |

(b) Thiophene-2-carbaldehyde Derivatives

Thiophene-2-carbaldehyde (without pyridine substitution) is widely used to synthesize corrosion inhibitors (e.g., hydrazones) and anti-inflammatory agents. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, derived from thiophene-2-carbaldehyde, shows antioxidant activity .

(a) Pyridine Substitution Position

- 3-(Pyridin-2-YL)thiophene-2-carbaldehyde (CAS: 150711-16-3) vs. 3-(Pyridin-3-YL)thiophene-2-carbaldehyde :

The position of the pyridine nitrogen (2- vs. 3-) alters electronic distribution. Pyridin-3-yl derivatives often exhibit enhanced bioactivity due to improved hydrogen-bonding interactions with biological targets .

(b) Halogenated Derivatives

- 3-Chlorothieno[3,2-b]thiophene-2-carbaldehyde: Chlorination at the thiophene ring increases electrophilicity, favoring nucleophilic additions in drug synthesis .

- 3-(3,4-Difluorophenyl)thiophene-2-carbaldehyde : Fluorine substituents enhance metabolic stability and membrane permeability, critical for CNS-targeted drugs .

Crystallographic and Molecular Interaction Studies

3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde, a related compound, forms intramolecular S(6) and S(7) ring motifs via C–H···O interactions. Its crystal structure (dihedral angle: 65.10° between thiophene rings) suggests conformational rigidity, which impacts solubility and binding affinity .

Table 2: Structural Parameters of Selected Thiophene Carbaldehydes

| Compound | Dihedral Angle (°) | Key Interactions | Application |

|---|---|---|---|

| This compound | Not reported | C–H···O (hypothesized) | Schiff base synthesis |

| 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde | 65.10 | C–H···O, O–H···O | Optoelectronic materials |

Biological Activity

3-(Pyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused with a thiophene moiety, which enhances its potential as a pharmacologically active agent. Recent studies have investigated its antioxidant, anti-inflammatory, antibacterial, and anticancer properties.

The molecular formula of this compound is C10H8N2OS, with a molecular weight of 192.25 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2OS |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cccnc1C(=O)c2scccc2 |

| InChI Key | ZQKZKXKXQJIVFJ-UHFFFAOYSA-N |

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of thiophene and pyridine have been evaluated for their ability to scavenge free radicals using the DPPH assay, demonstrating promising results that suggest potential protective effects against oxidative stress .

Anti-inflammatory Properties

In vitro studies indicate that this compound and its derivatives possess anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . The mechanism of action may involve the modulation of signaling pathways associated with inflammation.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicate that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer), suggesting its role in cancer therapy . The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its structural characteristics.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds showed enhanced antioxidant and anti-inflammatory activities compared to their precursors .

- Antibacterial Testing : Another investigation focused on the antibacterial properties of synthesized Schiff bases derived from this compound. The results indicated significant inhibition zones against common pathogens, highlighting its potential as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 3-(pyridin-3-yl)thiophene-2-carbaldehyde?

A common method involves a base-catalyzed condensation reaction between thiophene-2-carbaldehyde and 3-acetylpyridine. For example, in ethanol with NaOH, the aldehyde group reacts with acetylpyridine to form the target compound via a Claisen-Schmidt condensation mechanism . Optimization of solvent choice (e.g., ethanol vs. THF) and reaction time (typically 2–6 hours) is critical to maximize yield. Side products may include unreacted starting materials or over-oxidized derivatives, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

- NMR Spectroscopy : and NMR to identify aromatic protons (δ 7.0–9.0 ppm for pyridine and thiophene rings) and the aldehyde proton (δ ~9.8–10.2 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to resolve bond lengths and angles. For example, the angle between thiophene and pyridine rings in related compounds is ~65° .

- Mass Spectrometry : High-resolution MS to confirm the molecular ion peak at m/z 205.233 (CHNOS) .

Q. What safety precautions are necessary when handling this compound?

The aldehyde group is reactive and may cause irritation. Recommendations include:

- Use of nitrile gloves, goggles, and lab coats.

- Storage under nitrogen or argon to prevent oxidation.

- Waste disposal via approved protocols for aromatic aldehydes .

Advanced Research Questions

Q. How can the aldehyde group be functionalized for advanced applications?

The aldehyde serves as a versatile site for:

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) to form imines, useful in ligand design for metal complexes .

- Wittig Reactions : Generate conjugated systems for optoelectronic materials by reacting with ylides .

- Reduction to Alcohols : Use NaBH to produce hydroxymethyl derivatives for polymer precursors .

Note: Monitor reaction progress via TLC or in situ FTIR to avoid over-functionalization.

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved?

- Twinning Detection : Use PLATON or ROTAX to identify twinning axes. Refinement in SHELXL with TWIN commands can model twinned domains .

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered solvent molecules or flexible substituents. Constraints (e.g., SIMU, DELU) improve stability during refinement .

Q. What electronic properties make this compound suitable for materials science?

The conjugated thiophene-pyridine system enables:

Q. How can biological activity studies be designed using this compound?

- Intermediate for Bioactive Derivatives : Synthesize pyrimidine or thiazole hybrids (e.g., via cyclocondensation) for antimicrobial or anti-inflammatory testing .

- Coordination Chemistry : Develop metal complexes (e.g., with Cu or Zn) to explore enzyme inhibition or anticancer activity.

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.